molecular formula C23H23ClN2O6S B12128898 6-chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide

6-chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B12128898
M. Wt: 491.0 g/mol
InChI Key: MDAQVIZHPYIGKQ-UHFFFAOYSA-N
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Description

6-chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chromene core, a sulfonyl group, and a morpholine ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted phenol and an appropriate aldehyde or ketone.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through a sulfonation reaction using reagents like sulfonyl chlorides or sulfonic acids.

    Attachment of the Morpholine Ring: The morpholine ring can be attached via a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with an electrophilic intermediate.

    Final Coupling and Chlorination: The final coupling step involves the reaction of the intermediate with a chlorinating agent to introduce the chlorine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide
  • N-arylsulfonyl-3-acetylindole derivatives
  • Indole derivatives with sulfonyl groups

Uniqueness

6-chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the chromene core, sulfonyl group, and morpholine ring sets it apart from other similar compounds, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C23H23ClN2O6S

Molecular Weight

491.0 g/mol

IUPAC Name

6-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C23H23ClN2O6S/c1-13-8-21-18(9-19(13)24)20(27)10-22(32-21)23(28)25-16-4-6-17(7-5-16)33(29,30)26-11-14(2)31-15(3)12-26/h4-10,14-15H,11-12H2,1-3H3,(H,25,28)

InChI Key

MDAQVIZHPYIGKQ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=C(O3)C=C(C(=C4)Cl)C

Origin of Product

United States

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